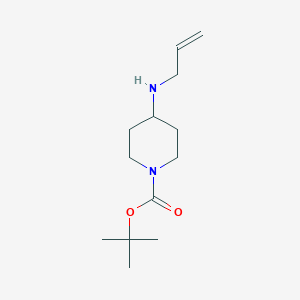

1-Boc-4-Allylaminopiperidine

Übersicht

Beschreibung

1-Boc-4-Allylaminopiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an allylamino group at the 4-position. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-Allylaminopiperidine typically involves the protection of the amino group in piperidine followed by the introduction of the allylamino group. One common method involves the following steps:

Protection of Piperidine: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Introduction of Allylamino Group: The Boc-protected piperidine is then reacted with allylamine under basic conditions to introduce the allylamino group at the 4-position. This step may involve the use of a catalyst such as palladium or rhodium to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to yield 4-allylaminopiperidine, a primary amine. Common deprotection methods include:

Post-deprotection, the free amine participates in nucleophilic substitutions or reductive aminations, as demonstrated in fentanyl precursor syntheses .

Functionalization of the Allylamine Group

The allylamine moiety undergoes diverse transformations:

Alkylation and Acylation

Oxidation of the Allyl Group

The allyl double bond is oxidized to an epoxide using m-chloroperbenzoic acid (mCPBA) or to a diol with OsO<sub>4</sub>/NMO:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Epoxide | >90% |

| OsO<sub>4</sub>/NMO | Vicinal diol | 80–85% |

These products serve as intermediates for ring-opening reactions or further derivatization .

Reductive Amination

The allylamine participates in reductive amination with carbonyl compounds (e.g., aldehydes or ketones) using sodium triacetoxyborohydride (STAB) or NaBH<sub>3</sub>CN:

text1-Boc-4-Allylaminopiperidine + RCHO → 1-Boc-4-(N-Allyl-N-R-aminomethyl)piperidine Yield: 65–80% (STAB, CH<sub>2</sub>Cl<sub>2</sub>, RT) [9]

This method is critical for introducing branched or aromatic substituents .

Cycloaddition Reactions

The allyl group engages in [3+2] cycloadditions with nitrones or azides:

| Reaction Partner | Product | Catalyst |

|---|---|---|

| Nitrone | Isoxazolidine | Thermal/RT |

| Azide | Triazoline | Cu(I) catalysis |

These reactions expand the compound’s utility in heterocycle synthesis .

Cross-Coupling Reactions

The allylamine’s double bond participates in Heck or Suzuki couplings when functionalized with halogens:

textThis compound + Ar–X → 1-Boc-4-(Ar-allylamino)piperidine Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C Yield: 50–60% [4]

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>), the allylamine group undergoes Cope or Claisen rearrangements, forming γ,δ-unsaturated amines or ketones .

Key Research Findings

-

Synthetic Flexibility : The Boc group’s orthogonal protection enables sequential functionalization of the piperidine ring and allylamine group .

-

Regulatory Context : Analogous Boc-protected piperidines (e.g., 1-Boc-4-AP) are controlled precursors due to their role in opioid synthesis .

-

Optimization Insights : Reaction yields improve significantly with Design of Experiments (DoE) approaches, particularly in solvent selection and stoichiometry .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the anticancer potential of derivatives related to 1-Boc-4-Allylaminopiperidine. For instance, compounds derived from this structure have demonstrated antiproliferative activity against breast cancer cell lines, particularly triple-negative breast cancer (TNBC) subtypes. In one study, an N-Boc protected compound exhibited an IC50 of 3.38 μM against MDA-MB-231 cells, indicating its potential as a lead compound in cancer therapy .

Neurological Disorders

The compound has been investigated for its effects on central nervous system disorders. Research indicates that piperidine derivatives can act as antagonists for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. The ability of this compound to interact with these receptors suggests its utility in developing treatments for conditions such as epilepsy and chronic pain .

Antiviral Activity

There is emerging evidence supporting the antiviral activity of piperidine derivatives. Specifically, compounds related to this compound have been explored for their potential in treating viral infections by targeting specific viral proteins or pathways involved in replication .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Receptor Interaction : The compound's structure allows it to bind effectively to receptors such as sigma-1 and histamine H3, enhancing its efficacy in pain relief and neuroprotection.

- Cell Proliferation Inhibition : The antiproliferative effects observed in cancer cell lines suggest that it may interfere with cellular signaling pathways that regulate growth and survival.

Case Study 1: Anticancer Activity

A study published in Bioorganic Medicinal Chemistry Letters investigated several derivatives of piperidine, including those based on this compound. The results indicated that modifications at the N-Boc position significantly affected antiproliferative potency against MDA-MB-231 cells, with certain derivatives showing promising results for further development .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 9a | 3.38 | MDA-MB-231 |

| 10b | 5.59 | MDA-MB-231 |

| 12b | 5.23 | MDA-MB-231 |

Case Study 2: Neurological Applications

Another research article examined the role of piperidine derivatives in enhancing opioid analgesia through sigma-1 receptor antagonism. Compounds similar to this compound were tested alongside traditional opioids, revealing synergistic effects that could lead to more effective pain management strategies .

Wirkmechanismus

The mechanism of action of 1-Boc-4-Allylaminopiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions at other positions. The allylamino group can participate in various biochemical interactions, including binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-Aminopiperidine: Similar structure but lacks the allylamino group.

1-Boc-4-Phenylaminopiperidine: Contains a phenylamino group instead of an allylamino group.

1-Boc-4-Methylaminopiperidine: Contains a methylamino group instead of an allylamino group.

Uniqueness: 1-Boc-4-Allylaminopiperidine is unique due to the presence of both the Boc protecting group and the allylamino group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis. The allylamino group offers additional sites for chemical modification, enhancing its versatility in various applications.

Biologische Aktivität

1-Boc-4-Allylaminopiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is crucial for its stability and reactivity in various chemical reactions.

- Molecular Formula : CHNO

- Molecular Weight : 197.29 g/mol

- CAS Number : 235420-68-5

Physical Properties

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 308.0 ± 15.0 °C |

| Melting Point | 78-82 °C (lit.) |

| Flash Point | 140.1 ± 20.4 °C |

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential inhibition of specific kinases involved in cancer progression. The compound's structure allows it to interact with various biological targets, which can lead to diverse pharmacological effects.

Research Findings

Recent studies have indicated that derivatives of piperidine, including this compound, can exhibit significant anti-cancer properties. For instance, compounds structurally related to this piperidine derivative have shown efficacy against various cancer cell lines, including lung and CNS cancers.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound exhibited growth inhibition in multiple cancer cell lines (e.g., A549, HOP-62). For example, one study reported that a related compound showed over 49% growth inhibition in A549 cells at specific concentrations .

- Neuropharmacological Effects : Research indicates that piperidine derivatives can modulate the activity of neurotransmitter receptors, potentially aiding in the treatment of neurological disorders such as depression and anxiety.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Selectivity/Notes |

|---|---|---|

| This compound | Anticancer, neuroactive | Effective against multiple cell lines |

| EF-24 Analog | Anticancer | High potency against specific tumors |

| N-Boc derivatives | Broad activity across various assays | Varies with substituent modifications |

Eigenschaften

IUPAC Name |

tert-butyl 4-(prop-2-enylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWMJCGCXTVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595532 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235420-68-5 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.